
tert-ブチル(2-アミノ-4-ブロモフェニル)カルバメート
概要
説明
tert-Butyl (2-amino-4-bromophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
科学的研究の応用
Chemistry: tert-Butyl (2-amino-4-bromophenyl)carbamate is widely used as a protecting group for amines in organic synthesis. It helps in preventing unwanted side reactions during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, tert-Butyl (2-amino-4-bromophenyl)carbamate is used in the production of agrochemicals and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .
作用機序
Target of Action
Tert-Butyl (2-amino-4-bromophenyl)carbamate, also known as (2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester, is a compound with a broad spectrum of biological activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that due to the presence of boc protection, it serves as an ideal substrate for suzuki coupling reactions . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Biochemical Pathways
It is known that it affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids , which suggests that it may be involved in the formation of biaryl compounds in biochemical pathways.
Result of Action
It is known that the carbamate derivatives were associated with a broad spectrum of biological activities including anticonvulsant, antituberculosis, analgesic, anti-inflammatory, insecticidal, antifungal, antimicrobial, and antitumor properties .
Action Environment
It is known that the compound is a solid at room temperature , which suggests that its stability and efficacy may be influenced by temperature and other environmental conditions.
生化学分析
Biochemical Properties
tert-Butyl (2-amino-4-bromophenyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes. Additionally, tert-Butyl (2-amino-4-bromophenyl)carbamate can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .
Cellular Effects
The effects of tert-Butyl (2-amino-4-bromophenyl)carbamate on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Additionally, tert-Butyl (2-amino-4-bromophenyl)carbamate has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, tert-Butyl (2-amino-4-bromophenyl)carbamate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, tert-Butyl (2-amino-4-bromophenyl)carbamate can inhibit enzyme activity by occupying the active site and preventing substrate binding. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of tert-Butyl (2-amino-4-bromophenyl)carbamate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light. Over time, tert-Butyl (2-amino-4-bromophenyl)carbamate may undergo degradation, leading to the formation of degradation products that could influence its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of tert-Butyl (2-amino-4-bromophenyl)carbamate vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, at high doses, tert-Butyl (2-amino-4-bromophenyl)carbamate may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, depending on the duration and frequency of exposure.
Metabolic Pathways
tert-Butyl (2-amino-4-bromophenyl)carbamate: is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, tert-Butyl (2-amino-4-bromophenyl)carbamate can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, tert-Butyl (2-amino-4-bromophenyl)carbamate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, tert-Butyl (2-amino-4-bromophenyl)carbamate may accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with intracellular components. This distribution pattern can influence the compound’s biological activity and effectiveness .
Subcellular Localization
The subcellular localization of tert-Butyl (2-amino-4-bromophenyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may impact cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4-bromophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of tert-Butyl (2-amino-4-bromophenyl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (2-amino-4-bromophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include azides or thiocyanates depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
類似化合物との比較
- tert-Butyl (2-amino-phenyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (2-amino-4-chlorophenyl)carbamate
Comparison:
- tert-Butyl (2-amino-4-bromophenyl)carbamate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination allows for specific reactivity in substitution and coupling reactions .
- tert-Butyl (2-amino-phenyl)carbamate lacks the bromine atom, making it less reactive in certain substitution reactions.
- tert-Butyl (4-bromophenyl)carbamate lacks the amino group, limiting its use as a protecting group for amines.
- tert-Butyl (2-amino-4-chlorophenyl)carbamate has a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions .
特性
IUPAC Name |
tert-butyl N-(2-amino-4-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBSLDDHZDSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-15-7 | |
| Record name | 954239-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
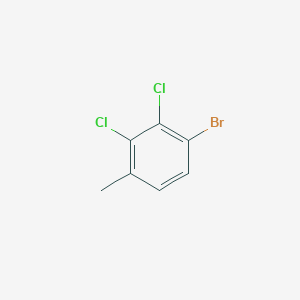

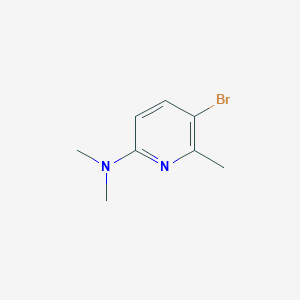
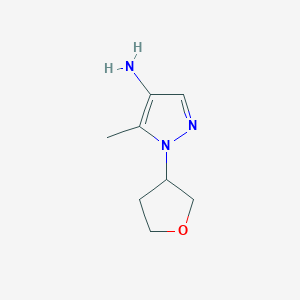
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
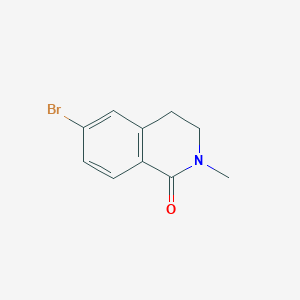
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
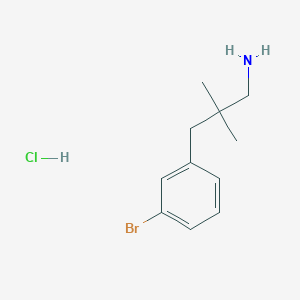
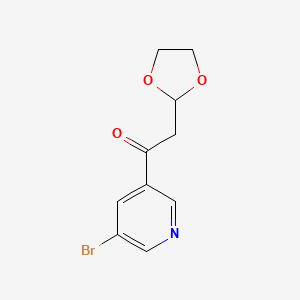
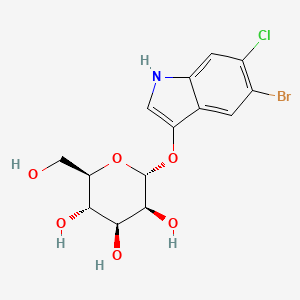
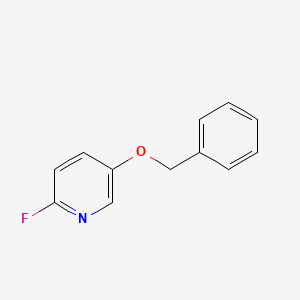
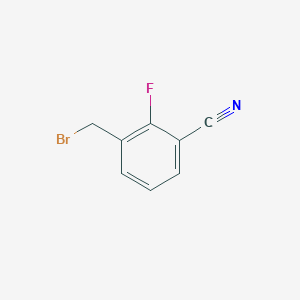
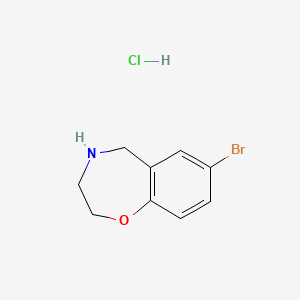
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
